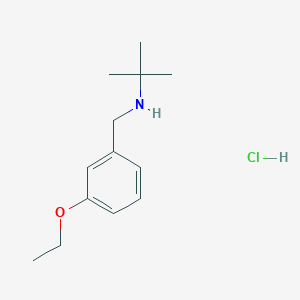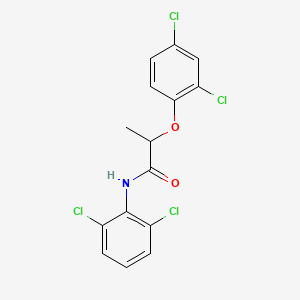![molecular formula C14H13FN2O B5315918 2-fluoro-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B5315918.png)
2-fluoro-N-[1-(4-pyridinyl)ethyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-fluoro-N-[1-(4-pyridinyl)ethyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. This compound is a small molecule that belongs to the class of benzamide derivatives, which are known for their diverse biological activities.
作用机制
The mechanism of action of 2-fluoro-N-[1-(4-pyridinyl)ethyl]benzamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors. For example, the compound has been shown to inhibit the activity of HDACs by binding to the active site of the enzyme and preventing it from deacetylating histones. This leads to changes in gene expression and can ultimately result in the induction of cell death in cancer cells. Similarly, the compound has been shown to bind to the dopamine D2 receptor and modulate its activity, which can have therapeutic effects in the treatment of psychiatric disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-fluoro-N-[1-(4-pyridinyl)ethyl]benzamide are dependent on its specific target and the concentration used. In general, this compound has been shown to have cytotoxic effects on cancer cells by inducing cell death through the inhibition of HDACs. Additionally, it has been shown to modulate the activity of dopamine receptors, which can have effects on neurotransmitter signaling and behavior.
实验室实验的优点和局限性
One advantage of using 2-fluoro-N-[1-(4-pyridinyl)ethyl]benzamide in lab experiments is its high potency and specificity for its targets. This allows for precise modulation of enzyme and receptor activity, which can be useful in studying disease processes and potential therapeutic targets. However, a limitation of this compound is its relatively complex synthesis method, which can make it difficult to obtain in large quantities. Additionally, its potential toxicity and side effects must be carefully considered when using it in lab experiments.
未来方向
There are several future directions for research on 2-fluoro-N-[1-(4-pyridinyl)ethyl]benzamide. One area of interest is its potential as a therapeutic agent for cancer and other diseases. Further studies are needed to determine its efficacy and safety in animal models and clinical trials. Additionally, research on the compound's mechanism of action and its interactions with other proteins and molecules could provide insights into new therapeutic targets. Finally, the development of new synthetic methods for this compound could make it more accessible for research and potential drug development.
合成方法
The synthesis of 2-fluoro-N-[1-(4-pyridinyl)ethyl]benzamide involves a multistep process that requires advanced organic chemistry techniques. The starting material for this synthesis is 4-pyridinecarboxylic acid, which is first converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 2-fluoro-N-(2-hydroxyethyl)benzamide in the presence of a base such as triethylamine to form the desired product. The final compound is purified using column chromatography or recrystallization.
科学研究应用
2-fluoro-N-[1-(4-pyridinyl)ethyl]benzamide has been extensively studied for its potential applications in drug discovery and development. This compound has been shown to inhibit the activity of several enzymes and receptors that are involved in various disease processes. For example, it has been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in cancer progression and other diseases. Additionally, this compound has been shown to bind to the dopamine D2 receptor, which is a target for the treatment of schizophrenia and other psychiatric disorders.
属性
IUPAC Name |
2-fluoro-N-(1-pyridin-4-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O/c1-10(11-6-8-16-9-7-11)17-14(18)12-4-2-3-5-13(12)15/h2-10H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUHURJFCOTJAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NC(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[({1-[4-(3-pyridinyl)benzyl]-4-piperidinyl}oxy)methyl]pyridine](/img/structure/B5315843.png)
![3-(2-chloro-6-methyl-3-quinolinyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5315849.png)
![2-[3-(2-methoxyphenyl)acryloyl]-4-methylphenyl 2-thiophenecarboxylate](/img/structure/B5315860.png)
![5-(2-furyl)-3-[2-(2-furyl)vinyl]-1-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B5315875.png)

![N-[2-(2-methoxyphenyl)ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5315883.png)
![6-(2-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}vinyl)-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5315885.png)
![3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-1-yl]methyl}-2-(pyrrolidin-1-ylcarbonyl)imidazo[1,2-a]pyridine](/img/structure/B5315890.png)
![2-(4-{[1-(3,4-dimethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-ethoxyphenoxy)propanoic acid](/img/structure/B5315895.png)
![3-[1-(1H-1,2,3-triazol-5-ylcarbonyl)-3-piperidinyl][1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5315904.png)
![3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol](/img/structure/B5315907.png)
![2-{2,3,5,6-tetrafluoro-4-[3-(4-morpholinyl)-1-propen-1-yl]phenyl}-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B5315910.png)
![4-[7-acetyl-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl acetate](/img/structure/B5315913.png)
